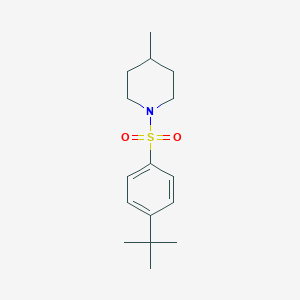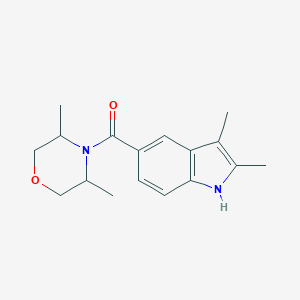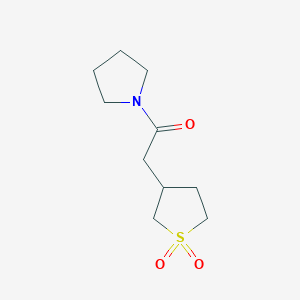![molecular formula C15H9N3O B241683 Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
Quinazolino[4,3-b]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolino[4,3-b]quinazolin-8-one, also known as QQQ-8, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of quinazoline, which is a class of organic compounds that possess a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. QQQ-8 has been found to exhibit similar biological activities, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of Quinazolino[4,3-b]quinazolin-8-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Quinazolino[4,3-b]quinazolin-8-one has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and division. By inhibiting these enzymes, Quinazolino[4,3-b]quinazolin-8-one is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, Quinazolino[4,3-b]quinazolin-8-one has also been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that Quinazolino[4,3-b]quinazolin-8-one has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Quinazolino[4,3-b]quinazolin-8-one has also been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
実験室実験の利点と制限
One of the main advantages of using Quinazolino[4,3-b]quinazolin-8-one in laboratory experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Quinazolino[4,3-b]quinazolin-8-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on Quinazolino[4,3-b]quinazolin-8-one. One area of interest is in the development of new drugs that are based on the structure of Quinazolino[4,3-b]quinazolin-8-one. By modifying the structure of Quinazolino[4,3-b]quinazolin-8-one, it may be possible to create new compounds that exhibit even greater antitumor activity or have improved pharmacokinetic properties. Another area of research is in the development of new methods for synthesizing Quinazolino[4,3-b]quinazolin-8-one that are more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of Quinazolino[4,3-b]quinazolin-8-one and its potential applications in the treatment of various diseases.
合成法
The synthesis of Quinazolino[4,3-b]quinazolin-8-one involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing Quinazolino[4,3-b]quinazolin-8-one is through the reaction of 2-aminobenzamide with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of an intermediate compound, which is then cyclized to produce Quinazolino[4,3-b]quinazolin-8-one.
科学的研究の応用
Quinazolino[4,3-b]quinazolin-8-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for Quinazolino[4,3-b]quinazolin-8-one is in the field of cancer treatment. Studies have shown that Quinazolino[4,3-b]quinazolin-8-one exhibits potent antitumor activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Quinazolino[4,3-b]quinazolin-8-one has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
製品名 |
Quinazolino[4,3-b]quinazolin-8-one |
|---|---|
分子式 |
C15H9N3O |
分子量 |
247.25 g/mol |
IUPAC名 |
quinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H9N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-9H |
InChIキー |
MBXQOZNRJDGWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
